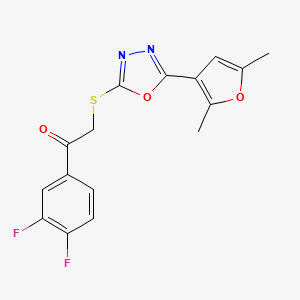

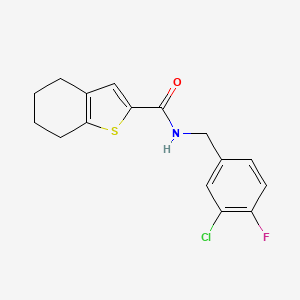

1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including a 1,3,4-oxadiazole ring, a difluorophenyl group, and a thioether linkage. These features suggest potential for various chemical interactions and biological activities.

Synthesis Analysis

While the specific synthesis of "1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is not detailed in the provided papers, related compounds have been synthesized through reactions involving halogenated reagents and unsaturated compounds. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature, yielding moderate yields of the desired products .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a similar compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been studied both experimentally and theoretically, with geometrical parameters in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the stability and reactivity of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from molecular orbital studies. The HOMO and LUMO analysis of related compounds indicates charge transfer within the molecule, which is essential for understanding its reactivity. For instance, the carbonyl group in the related compound is identified as the most reactive part due to its high electronegativity, as evidenced by the negative charge distribution in the Molecular Electrostatic Potential (MEP) analysis . This suggests that the difluorophenyl and oxadiazole components of the compound may similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their crystalline structure and intermolecular interactions. For example, a related compound crystallizes in the monoclinic space group and its crystal structure is stabilized by various hydrogen bonds and π-π interactions . These interactions can significantly affect the compound's solubility, melting point, and other physical properties. The presence of difluorophenyl and oxadiazole groups in the compound of interest suggests it may have unique electronic properties, potentially useful in applications such as nonlinear optics, as indicated by the calculated first hyperpolarizability of a similar compound .

科学的研究の応用

Synthesis and Structural Insights

The compound 1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a part of the broader class of 1,3,4-oxadiazoles, known for their versatile applications in scientific research due to their structural diversity and potential biological activities. The synthesis of related 1,3,4-oxadiazoles involves the cyclization of imines, demonstrating the compound's potential as a precursor in synthetic chemistry for developing antimicrobial agents (Fuloria et al., 2009).

Applications in Material Science

Compounds within the 1,3,4-oxadiazole family, similar to the one , have been explored for their electronic properties. For instance, pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have been synthesized and investigated for their redox, structural, and optoelectronic properties, indicating the potential of such compounds in material science, particularly in the development of molecular wires and electronic devices (Wang et al., 2006).

Biological Activities

The oxadiazole moiety, as seen in the target compound, is associated with significant biological activities, including antimicrobial and antifungal properties. Synthesized oxadiazoles have demonstrated strong activity against various strains of bacteria, such as Staphylococcus aureus, suggesting their potential use as biocides or in the development of new antimicrobial agents. These findings highlight the relevance of such compounds in pharmaceutical research and drug development (Oliveira et al., 2012).

特性

IUPAC Name |

1-(3,4-difluorophenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)24-7-14(21)10-3-4-12(17)13(18)6-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMCFWWUFILALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)

![4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2503203.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)

![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)

![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)